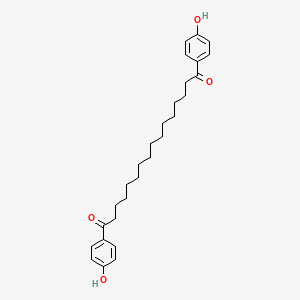
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione is an organic compound characterized by the presence of two hydroxyphenyl groups attached to a hexadecane backbone with ketone functionalities at both ends
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and hexadecanedioic acid.
Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxybenzaldehyde and hexadecanedioic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the desired diketone structure. This step may require specific reaction conditions, such as elevated temperatures and the presence of a dehydrating agent.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Secondary alcohols.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, while the diketone moiety can act as a chelating agent, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,16-Hexadecanediol: Similar backbone but lacks the hydroxyphenyl groups.
Bisphenol A: Contains two hydroxyphenyl groups but with a different central structure.
1,1-Bis(4-hydroxyphenyl)cyclohexane: Similar hydroxyphenyl groups but with a cyclohexane core.
Uniqueness
1,16-Bis(4-hydroxyphenyl)hexadecane-1,16-dione is unique due to its extended hexadecane backbone combined with terminal diketone functionalities and hydroxyphenyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Propiedades
Número CAS |
112147-71-4 |
|---|---|
Fórmula molecular |
C28H38O4 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
1,16-bis(4-hydroxyphenyl)hexadecane-1,16-dione |
InChI |
InChI=1S/C28H38O4/c29-25-19-15-23(16-20-25)27(31)13-11-9-7-5-3-1-2-4-6-8-10-12-14-28(32)24-17-21-26(30)22-18-24/h15-22,29-30H,1-14H2 |
Clave InChI |
XBKLUHSKFUPQSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CCCCCCCCCCCCCCC(=O)C2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


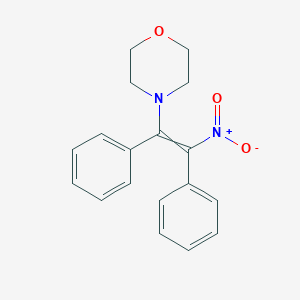
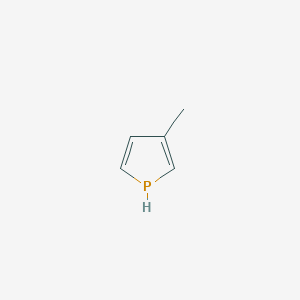
![4-{(E)-[4-(Octadecylamino)phenyl]diazenyl}benzene-1-sulfonamide](/img/structure/B14324482.png)

![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)
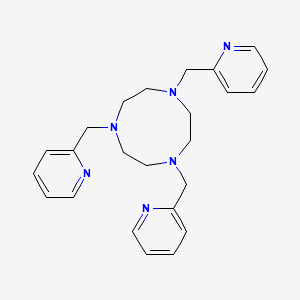
![3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14324502.png)


-](/img/structure/B14324546.png)
![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)

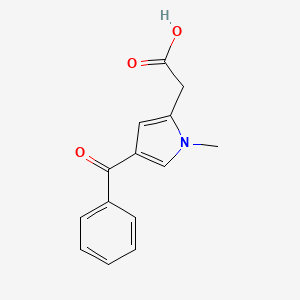
![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
